molecular formula C15H11NO3 B8650805 1H-Inden-1-one, 3-amino-5-hydroxy-2-(4-hydroxyphenyl)- CAS No. 594816-61-2

1H-Inden-1-one, 3-amino-5-hydroxy-2-(4-hydroxyphenyl)-

Cat. No. B8650805
M. Wt: 253.25 g/mol
InChI Key: PIXBNGOGHGSRRI-UHFFFAOYSA-N
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Patent
US06903238B2

Procedure details

Boron tribromide (0.5 mL, 5.3 mmol) was added dropwise into a cold (−78° C.) mixture of 3-Amino-5-methoxy-2-(4-methoxyphenyl)-1H-inden-1-one (250 mg, 0.89 mmol), and dichloromethane (2.0 mL). The reaction mixture was allowed to come gradually to room temperature and stirred for 1 hour. The mixture was poured onto ice containing ammonium hydroxide (1 mL) and extracted with ethyl acetate. The organic extracts were washed with brine and were dried over MgSO4. Evaporation and flash chromatography (5%-10% ETOH/dichloromethane) gave (126 mg, 56% yield) of the product as a purple solid: mp 260-265° C.;
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[NH2:5][C:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([O:15]C)[CH:13]=2)[C:8](=[O:17])[C:7]=1[C:18]1[CH:23]=[CH:22][C:21]([O:24]C)=[CH:20][CH:19]=1.[OH-].[NH4+]>ClCCl>[NH2:5][C:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([OH:15])[CH:13]=2)[C:8](=[O:17])[C:7]=1[C:18]1[CH:23]=[CH:22][C:21]([OH:24])=[CH:20][CH:19]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
250 mg
Type
reactant
Smiles
NC1=C(C(C2=CC=C(C=C12)OC)=O)C1=CC=C(C=C1)OC
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come gradually to room temperature
ADDITION
Type
ADDITION
Details
The mixture was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation and flash chromatography (5%-10% ETOH/dichloromethane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C(C2=CC=C(C=C12)O)=O)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 126 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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